molecular formula C26H45NO8S B114501 Tauro 1-hydroxycholic Acid CAS No. 142608-64-8

Tauro 1-hydroxycholic Acid

Cat. No. B114501
M. Wt: 531.7 g/mol
InChI Key: ZZBPROOCQLCTDL-OMVCMMTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tauro 1-hydroxycholic acid (THCA) is a bile acid that has been found to have various biochemical and physiological effects. It is synthesized through a multi-step process, and its mechanism of action involves activation of nuclear receptors. THCA has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science. In

Scientific Research Applications

Tauro 1-hydroxycholic Acid has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, Tauro 1-hydroxycholic Acid has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve liver function and reduce cholesterol levels. In agriculture, Tauro 1-hydroxycholic Acid has been found to have plant growth-promoting properties, making it a potential alternative to chemical fertilizers. In environmental science, Tauro 1-hydroxycholic Acid has been found to have potential applications in wastewater treatment and bioremediation.

Mechanism Of Action

The mechanism of action of Tauro 1-hydroxycholic Acid involves activation of nuclear receptors, specifically the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). Activation of these receptors leads to the regulation of various genes involved in metabolism, inflammation, and cell proliferation. Tauro 1-hydroxycholic Acid has also been found to modulate the gut microbiota, which plays a crucial role in its physiological effects.

Biochemical And Physiological Effects

Tauro 1-hydroxycholic Acid has been found to have various biochemical and physiological effects. In the liver, Tauro 1-hydroxycholic Acid has been shown to improve bile acid synthesis and reduce cholesterol levels. It also has anti-inflammatory properties, which may be beneficial in the treatment of liver diseases. In the gut, Tauro 1-hydroxycholic Acid has been found to modulate the gut microbiota, which plays a crucial role in digestion, immunity, and metabolism. Tauro 1-hydroxycholic Acid has also been found to have anti-cancer properties, specifically in the treatment of colon cancer.

Advantages And Limitations For Lab Experiments

Tauro 1-hydroxycholic Acid has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize, making it readily available for research purposes. However, Tauro 1-hydroxycholic Acid has some limitations, including its potential toxicity at high concentrations and its limited availability in nature.

Future Directions

There are several future directions for Tauro 1-hydroxycholic Acid research. In medicine, Tauro 1-hydroxycholic Acid may have potential applications in the treatment of liver diseases, diabetes, and cancer. In agriculture, Tauro 1-hydroxycholic Acid may be used as a potential alternative to chemical fertilizers, which can have harmful effects on the environment. In environmental science, Tauro 1-hydroxycholic Acid may have potential applications in wastewater treatment and bioremediation. Further research is needed to fully understand the potential applications of Tauro 1-hydroxycholic Acid in these fields.
Conclusion
In conclusion, Tauro 1-hydroxycholic Acid is a bile acid that has numerous potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method has been optimized over the years to increase yield and purity, and its mechanism of action involves activation of nuclear receptors. Tauro 1-hydroxycholic Acid has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Although Tauro 1-hydroxycholic Acid has some limitations, it has several advantages for lab experiments, and there are several future directions for Tauro 1-hydroxycholic Acid research.

Synthesis Methods

Tauro 1-hydroxycholic Acid is synthesized through a multi-step process that involves the reaction of cholic acid with taurine and 1,2-epoxypropane. The resulting product is then subjected to various chemical reactions, including hydrolysis, oxidation, and reduction, to yield Tauro 1-hydroxycholic Acid. This synthesis method has been optimized over the years to increase the yield and purity of Tauro 1-hydroxycholic Acid.

properties

CAS RN

142608-64-8

Product Name

Tauro 1-hydroxycholic Acid

Molecular Formula

C26H45NO8S

Molecular Weight

531.7 g/mol

IUPAC Name

2-[[(4R)-4-[(1R,3S,5S,7R,10S,13R,17R)-1,3,7,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO8S/c1-15(4-5-22(31)27-10-11-36(33,34)35)18-7-9-26(32)23-19(6-8-24(18,26)2)25(3)16(13-20(23)29)12-17(28)14-21(25)30/h15-21,23,28-30,32H,4-14H2,1-3H3,(H,27,31)(H,33,34,35)/t15-,16+,17+,18-,19?,20-,21-,23?,24-,25+,26?/m1/s1

InChI Key

ZZBPROOCQLCTDL-OMVCMMTCSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2([C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C)O

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2(C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C)O

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2(C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C)O

synonyms

tauro 1-hydroxycholic acid
tauro-CA-1beta-ol

Origin of Product

United States

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